

Azaperone-d4: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Azaperone-d4

Cat. No.: B569141

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This technical guide provides a comprehensive overview of the deuterated butyrophenone neuroleptic, **Azaperone-d4**. Designed for researchers, scientists, and drug development professionals, this document details its safety profile, physicochemical properties, mechanism of action, and application in analytical methodologies.

Section 1: Safety Data Sheet (SDS)

The following information is a summary of the Safety Data Sheet for **Azaperone-d4**. It is essential to consult the full SDS from the supplier before handling this compound.

Identification

- Chemical Name: 1-(4-Fluorophenyl-d4)-4-(4-(2-pyridinyl)-1-piperazinyl)-1-butanone
- Synonyms: Azaperone D4, 4'-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone-d4
- CAS Number: 1173021-72-1

Hazard Identification

- GHS Classification: Acute Toxicity, Oral (Category 3).^[1]
- Pictogram:
 - GHS06 (Skull and crossbones)

- Signal Word: Danger
- Hazard Statements: H301: Toxic if swallowed.[1]
- Precautionary Statements:
 - Prevention: P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[1]
 - Response: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
 - Storage: P405: Store locked up.[1]
 - Disposal: P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Handling and Storage

- Handling: Use personal protective equipment (PPE) such as gloves, eye protection, and a dust mask (type N95 or equivalent).[1] Handle in a well-ventilated area.
- Storage: Store in a tightly sealed container in a dry and well-ventilated place. The recommended storage temperature is typically 2-8°C.[2]

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₁₉ H ₁₈ D ₄ FN ₃ O
Molecular Weight	331.42 g/mol
Appearance	White or off-white crystalline powder[2]
Melting Point	90-95 °C (for non-deuterated)[2]
Solubility	Soluble in chloroform and ethyl acetate.[3]

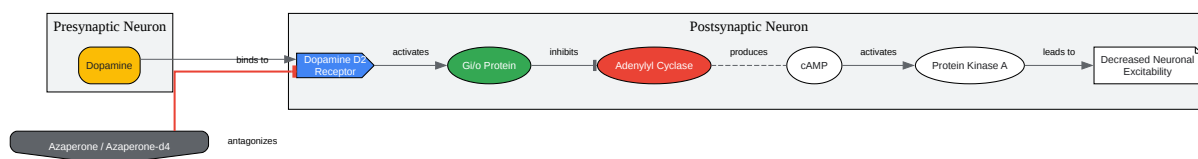
Section 2: Mechanism of Action and Pharmacology

Azaperone is a neuroleptic drug belonging to the butyrophenone class, primarily used in veterinary medicine as a tranquilizer.[2] Its deuterated form, **Azaperone-d4**, is functionally identical in its biological mechanism but serves as a valuable internal standard in analytical studies due to its mass shift.

The primary mechanism of action of azaperone is the antagonism of dopamine D2 receptors in the central nervous system.[4] By blocking these receptors, azaperone inhibits the downstream signaling pathways of dopamine, leading to its sedative and anti-aggressive effects.[4] Additionally, azaperone exhibits some antihistaminic and anticholinergic properties.[2]

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the dopamine D2 receptor and the antagonistic action of Azaperone.



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Dopamine D2 Receptor Antagonism by Azaperone.

Section 3: Experimental Protocols

Azaperone-d4 is primarily utilized as an internal standard for the quantification of azaperone and its major metabolite, azaperol, in biological matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Azaperone in Porcine Kidney Tissue by LC-MS/MS

This protocol is a synthesized methodology based on established procedures for the analysis of azaperone in animal tissues.

3.1.1 Sample Preparation

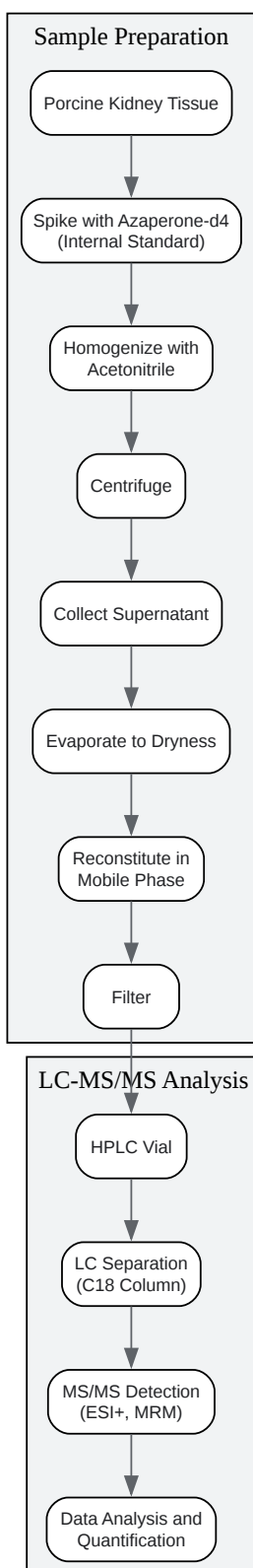
- Homogenization: Weigh 2 grams of porcine kidney tissue into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a known concentration of **Azaperone-d4** solution to the sample.
- Extraction: Add 10 mL of acetonitrile to the tube. Homogenize the sample for 1 minute using a high-speed homogenizer.
- Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Transfer the acetonitrile supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase.
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3.1.2 LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A linear gradient starting at 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.
 - Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Azaperone: Precursor ion (Q1) m/z 328.2 -> Product ion (Q3) m/z 178.1
 - Azaperol: Precursor ion (Q1) m/z 330.2 -> Product ion (Q3) m/z 121.1
 - **Azaperone-d4** (Internal Standard): Precursor ion (Q1) m/z 332.2 -> Product ion (Q3) m/z 182.1
 - Collision Energy and other MS parameters: Optimize for the specific instrument used.

Experimental Workflow Diagram



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Workflow for the quantification of azaperone in tissue.

Section 4: Quantitative Data

Pharmacokinetic Parameters of Azaperone in Pigs

The following table summarizes key pharmacokinetic parameters of azaperone following a single intramuscular administration in pigs.

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	~30 minutes	[5]
Elimination Half-life (t _{1/2})	Biphasic: ~20 minutes and ~150 minutes	[6]
Metabolism	Rapidly and extensively metabolized, primarily in the liver.	[7]
Major Metabolite	Azaperol	[6]

Toxicological Data

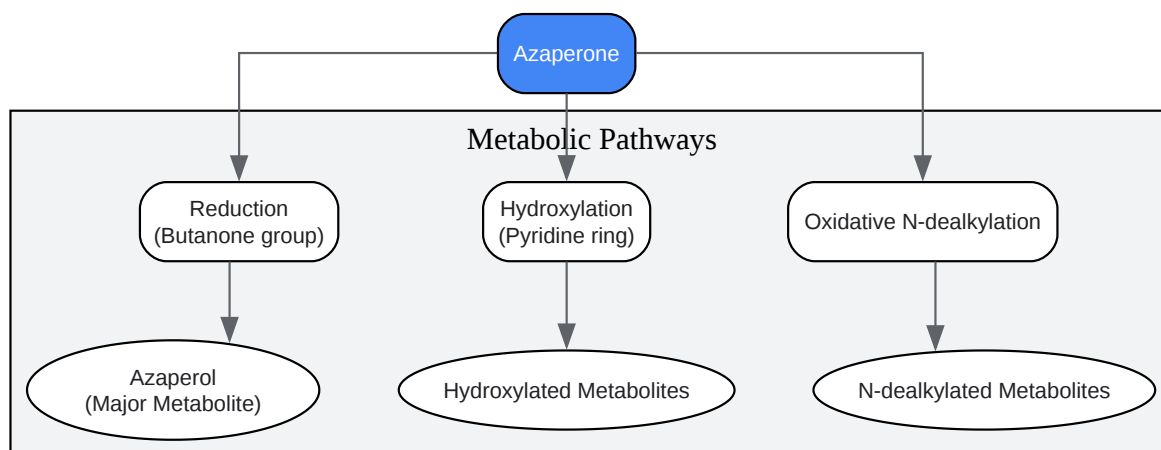
The following table presents acute toxicity data for azaperone in various animal models.

Species	Route of Administration	LD ₅₀ (mg/kg)	Reference
Mouse	Oral	385	[5]
Rat	Oral	245	[5]
Guinea Pig	Oral	202	[5]

Section 5: Metabolism

The biotransformation of azaperone is a critical aspect of its pharmacology and toxicology. The primary metabolic pathway is the reduction of the butanone group to form azaperol.[\[6\]](#) Other metabolic routes include hydroxylation of the pyridine ring and oxidative N-dealkylation.[\[6\]](#)

Azaperone Metabolism Pathway



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Major metabolic pathways of azaperone.

This technical guide provides a foundational understanding of **Azaperone-d4** for research and development purposes. For further detailed information, consulting the primary literature and official regulatory documents is recommended.

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